5-Bromo-2-nitro-N-fenilalanina

Descripción general

Descripción

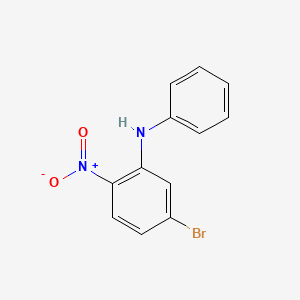

5-Bromo-2-nitro-N-phenylaniline: is an organic compound with the molecular formula C12H9BrN2O2 It is characterized by the presence of a bromine atom at the 5th position, a nitro group at the 2nd position, and a phenylamine group attached to the nitrogen atom

Aplicaciones Científicas De Investigación

Chemistry: 5-Bromo-2-nitro-N-phenylaniline is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis.

Biology: In biological research, derivatives of 5-Bromo-2-nitro-N-phenylaniline are studied for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: The compound and its derivatives are investigated for their potential use in the development of new pharmaceuticals, particularly as intermediates in the synthesis of drugs targeting specific biological pathways.

Industry: In the materials science industry, 5-Bromo-2-nitro-N-phenylaniline is used in the synthesis of polymers and other advanced materials with specific properties.

Mecanismo De Acción

Pharmacokinetics

It is known that the compound has high gastrointestinal absorption and is bbb permeant, suggesting it can cross the blood-brain barrier . The compound is an inhibitor of several cytochrome P450 enzymes, including CYP1A2, CYP2C19, and CYP2C9 . These properties could impact the bioavailability of the compound.

Result of Action

The molecular and cellular effects of 5-Bromo-2-nitro-n-phenylaniline’s action are currently unknown due to the lack of research on this compound .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-nitro-N-phenylaniline typically involves the nitration of 5-bromoaniline followed by a coupling reaction with phenylamine. The nitration process introduces the nitro group at the 2nd position of the brominated aniline. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents, with the reaction being carried out at low temperatures to control the regioselectivity of the nitration.

Industrial Production Methods: In an industrial setting, the production of 5-Bromo-2-nitro-N-phenylaniline may involve large-scale nitration reactors equipped with temperature control systems to ensure the safety and efficiency of the process. The subsequent coupling reaction with phenylamine can be facilitated by using catalysts such as palladium or copper to enhance the reaction rate and yield.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 5-Bromo-2-nitro-N-phenylaniline can undergo oxidation reactions, where the nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

Reduction: The nitro group in 5-Bromo-2-nitro-N-phenylaniline can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution: The bromine atom in 5-Bromo-2-nitro-N-phenylaniline can be substituted by other nucleophiles through nucleophilic aromatic substitution reactions. Common reagents for this reaction include sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C), tin(II) chloride (SnCl2).

Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of nitroso derivatives.

Reduction: Formation of 5-bromo-2-amino-N-phenylaniline.

Substitution: Formation of substituted aniline derivatives depending on the nucleophile used.

Comparación Con Compuestos Similares

- 5-Chloro-2-nitro-N-phenylaniline

- 5-Fluoro-2-nitro-N-phenylaniline

- 5-Iodo-2-nitro-N-phenylaniline

Comparison: 5-Bromo-2-nitro-N-phenylaniline is unique due to the presence of the bromine atom, which imparts specific reactivity and properties to the compound. Compared to its chloro, fluoro, and iodo analogs, the bromine atom provides a balance between reactivity and stability, making it a versatile intermediate in organic synthesis. The choice of halogen can influence the compound’s reactivity, solubility, and overall chemical behavior, making 5-Bromo-2-nitro-N-phenylaniline a valuable compound in various applications.

Actividad Biológica

5-Bromo-2-nitro-n-phenylaniline (CAS Number 6311-47-3) is an organic compound with notable structural features, including a bromine atom and a nitro group attached to a phenyl ring, which is further connected to an aniline moiety. This unique structure influences its reactivity and biological activity, making it a subject of interest in medicinal chemistry and drug design.

Chemical Structure and Properties

The molecular formula of 5-bromo-2-nitro-n-phenylaniline is C12H9BrN2O2. The presence of both electron-withdrawing (nitro) and electron-donating (aniline) groups affects its chemical behavior and interactions with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C12H9BrN2O2 |

| Molecular Weight | 292.11 g/mol |

| Solubility | Soluble in organic solvents |

| Toxicity | Potentially toxic |

The biological activity of 5-bromo-2-nitro-n-phenylaniline is primarily attributed to its ability to interact with various biological targets. Although specific mechanisms are not fully elucidated, studies suggest that it may inhibit enzymes involved in amyloid aggregation, which is relevant for neurodegenerative diseases like Alzheimer's disease. Furthermore, the nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, contributing to its biological effects.

Biological Activities

Research highlights several promising biological activities associated with 5-bromo-2-nitro-n-phenylaniline:

- Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties, showing effectiveness against various bacterial strains. Nitro compounds generally exhibit broad-spectrum antimicrobial activity .

- Anticancer Properties : Preliminary studies indicate that derivatives of this compound may possess anticancer activities, particularly in inhibiting the growth of specific cancer cell lines such as colon adenocarcinoma .

- Neuroprotective Effects : Its ability to inhibit amyloid aggregation suggests potential applications in treating neurodegenerative diseases by protecting neuronal cells from toxicity associated with amyloid-beta accumulation.

Case Studies and Research Findings

Several studies have explored the biological activity of 5-bromo-2-nitro-n-phenylaniline and its derivatives:

- Study on Enzyme Inhibition : A study demonstrated that this compound could inhibit enzymes linked to amyloid aggregation, indicating its potential role in therapeutic applications for Alzheimer's disease.

- Cytotoxicity Assays : Research involving cytotoxicity assays on human colon adenocarcinoma cell lines showed that derivatives of this compound exhibited significant cytotoxic effects, suggesting their potential as anticancer agents .

Pharmacokinetics

Pharmacokinetic studies indicate that 5-bromo-2-nitro-n-phenylaniline has high gastrointestinal absorption and can cross the blood-brain barrier (BBB), making it a candidate for central nervous system-targeted therapies.

Propiedades

IUPAC Name |

5-bromo-2-nitro-N-phenylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrN2O2/c13-9-6-7-12(15(16)17)11(8-9)14-10-4-2-1-3-5-10/h1-8,14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXYRBUVRDFHDGD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C=CC(=C2)Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50285906 | |

| Record name | 5-bromo-2-nitro-n-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

293.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6311-47-3 | |

| Record name | 6311-47-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43212 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-bromo-2-nitro-n-phenylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50285906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.